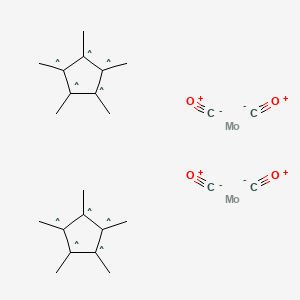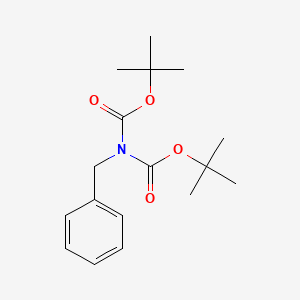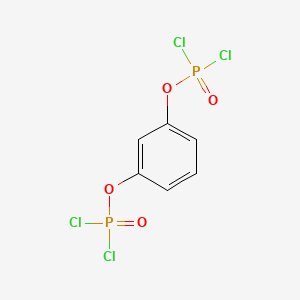
3-(Benzyloxy)propylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)propylmagnesium bromide: is an organic compound with the chemical formula C10H13BrMgO. It is a Grignard reagent, commonly used in organic synthesis for carboxylic acid esterification reactions and carbon-carbon bond formation reactions . This compound is a colorless liquid that forms a solid at low temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(Benzyloxy)propylmagnesium bromide is typically synthesized by reacting magnesium bromide with 3-bromopropanol in the presence of magnesium hydroxide . The reaction is carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The reaction mixture is then purified to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Benzyloxy)propylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions.
Halides: Reacts with alkyl halides in the presence of a suitable solvent like tetrahydrofuran (THF).
Major Products Formed:
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From substitution reactions with halides.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)propylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)propylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions . The compound targets electrophilic centers in molecules, facilitating the formation of new carbon-carbon bonds. The pathways involved include nucleophilic addition to carbonyl groups and substitution reactions with halides.
Vergleich Mit ähnlichen Verbindungen
n-Propylmagnesium bromide: An organomagnesium compound used for n-propylation of electrophiles
Eigenschaften
IUPAC Name |
magnesium;propoxymethylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-2-8-11-9-10-6-4-3-5-7-10;;/h3-7H,1-2,8-9H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIOURZCONMBPN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCOCC1=CC=CC=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
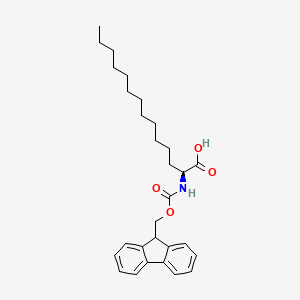

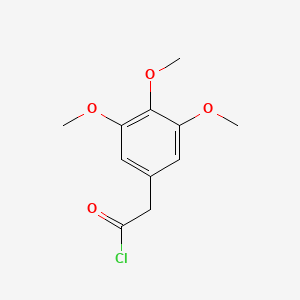
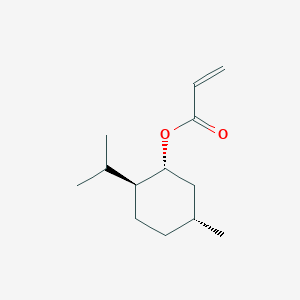

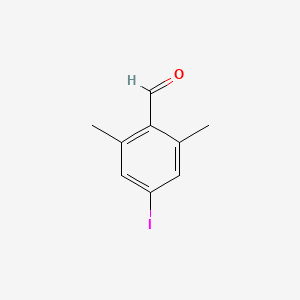
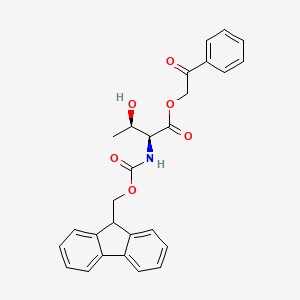
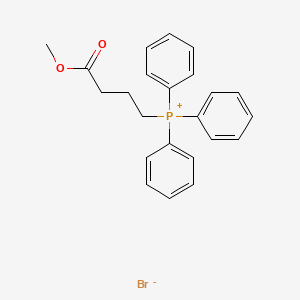
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)
